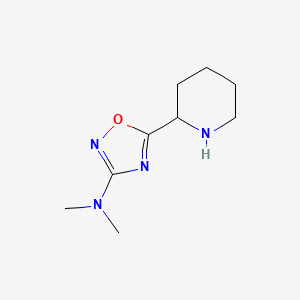

N,N-dimethyl-5-(piperidin-2-yl)-1,2,4-oxadiazol-3-amine

Description

N,N-Dimethyl-5-(piperidin-2-yl)-1,2,4-oxadiazol-3-amine is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a piperidin-2-yl group at position 5 and a dimethylamine group at position 2. The 1,2,4-oxadiazole ring is a nitrogen-oxygen-containing heterocycle known for its stability and role in medicinal chemistry, particularly in drug design for antimicrobial, anti-inflammatory, and CNS-targeting applications . The piperidine moiety introduces conformational flexibility and basicity, which can influence bioavailability and receptor interactions.

Properties

IUPAC Name |

N,N-dimethyl-5-piperidin-2-yl-1,2,4-oxadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O/c1-13(2)9-11-8(14-12-9)7-5-3-4-6-10-7/h7,10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGYKHCPHMTWKCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NOC(=N1)C2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization to Form the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole core is generally synthesized by cyclodehydration of amidoximes with carboxylic acids or their derivatives (acid chlorides, esters). This method is widely documented for oxadiazole derivatives due to its reliability and moderate conditions.

- Typical Reaction Conditions:

- Reagents: Amidoxime intermediate and carboxylic acid derivative

- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile

- Catalyst/Activators: Phosphorus oxychloride (POCl3), polyphosphoric acid (PPA), or dehydrating agents like DCC (dicyclohexylcarbodiimide)

- Temperature: 80–150 °C depending on reagents and solvent

This cyclization yields the oxadiazole ring with substituents at positions 3 and 5, enabling further functionalization.

Incorporation of the N,N-Dimethylamino Group

The N,N-dimethylamino substituent at position 3 of the oxadiazole ring is introduced typically by:

- Reductive amination of an aldehyde or ketone intermediate with dimethylamine

- Direct substitution of a leaving group (e.g., halogen) with dimethylamine under controlled conditions

This step often requires mild conditions to preserve the integrity of the oxadiazole ring and avoid decomposition.

Representative Synthetic Route

| Step | Reaction Type | Starting Materials | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Amidoxime formation | Appropriate nitrile + hydroxylamine | Basic aqueous medium, RT | Amidoxime intermediate |

| 2 | Cyclization | Amidoxime + piperidin-2-yl carboxylic acid | POCl3 or PPA, 100–120 °C | 1,2,4-Oxadiazole ring formation |

| 3 | Nucleophilic substitution | Halogenated oxadiazole + dimethylamine | DMF, mild heating (50–80 °C) | This compound |

Analysis of Preparation Methods

Yield and Purity Considerations

- Cyclization reactions typically afford moderate to high yields (60–85%) depending on the choice of dehydrating agents and reaction conditions.

- The use of phosphorus oxychloride (POCl3) is effective but requires careful handling due to its corrosiveness.

- Nucleophilic substitution steps with dimethylamine proceed with good selectivity, yielding high purity final products after chromatographic purification.

Scalability and Industrial Feasibility

- The synthetic route is amenable to scale-up, with industrial processes optimizing solvent use, temperature control, and reagent stoichiometry to maximize yield and minimize waste.

- Salt formation (e.g., dihydrochloride salts) is sometimes employed to improve solubility and stability for pharmaceutical applications.

Reaction Mechanism Insights

- The cyclization involves nucleophilic attack of the amidoxime nitrogen on the activated carboxylic acid derivative, followed by ring closure and dehydration.

- Substitution reactions proceed via nucleophilic displacement on activated halogenated intermediates.

- The electron-withdrawing nature of the oxadiazole ring influences reactivity, requiring careful control of reaction conditions to avoid side reactions.

Comparative Data Table of Key Synthetic Parameters

| Parameter | Cyclization Step | Piperidine Introduction | Dimethylamino Substitution |

|---|---|---|---|

| Typical Reagents | Amidoxime + acid chloride/acid | Piperidin-2-yl acid derivative or piperidine | Dimethylamine or dimethylammonium salt |

| Solvent | DMF, Acetonitrile, PPA | DMF, Ethanol | DMF, Ethanol |

| Temperature Range | 80–150 °C | 50–100 °C | 40–80 °C |

| Reaction Time | 4–12 hours | 2–6 hours | 1–4 hours |

| Yield Range (%) | 60–85% | 70–90% | 75–95% |

| Purification Method | Recrystallization, Chromatography | Chromatography | Chromatography |

| Key Challenges | Controlling dehydration, avoiding ring opening | Regioselectivity of substitution | Avoiding over-alkylation |

Research Findings and Literature Insights

- Recent pharmaceutical research highlights the importance of 1,2,4-oxadiazole derivatives as bioisosteres for amides and esters, enhancing metabolic stability and bioavailability.

- Studies indicate that the piperidine substituent improves lipophilicity and blood-brain barrier penetration, valuable for CNS-active agents.

- The N,N-dimethylamino group modulates basicity and solubility, influencing pharmacokinetics.

- Synthetic methodologies have evolved to use greener solvents and milder conditions to improve sustainability without compromising yields.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-5-(piperidin-2-yl)-1,2,4-oxadiazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

N,N-Dimethyl-5-(piperidin-2-yl)-1,2,4-oxadiazol-3-amine has been investigated for its potential as a pharmaceutical agent. Its oxadiazole ring structure is known for providing biological activity, particularly in the development of anti-inflammatory and analgesic drugs. The piperidine moiety contributes to its interaction with biological targets.

Case Studies:

- Anti-inflammatory Activity : Research has shown that derivatives of oxadiazoles exhibit significant anti-inflammatory effects. Studies suggest that compounds similar to N,N-dimethyl derivatives can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Agrochemicals

This compound's unique structure lends itself to applications in agrochemicals. Oxadiazoles are often utilized in the synthesis of herbicides and fungicides due to their ability to interfere with plant metabolic processes.

Case Studies:

- Herbicidal Properties : Investigations into oxadiazole derivatives have revealed their efficacy as herbicides. Compounds with similar structures have been shown to inhibit the growth of specific weed species without affecting crop plants .

Material Science

In material science, N,N-dimethyl derivatives are being explored for their potential use in creating advanced materials such as polymers and coatings. The incorporation of oxadiazole units can enhance thermal stability and mechanical properties.

Case Studies:

Mechanism of Action

The mechanism of action of N,N-dimethyl-5-(piperidin-2-yl)-1,2,4-oxadiazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of 1,2,4-oxadiazole and triazole derivatives. Below is a comparative analysis with key analogs:

Key Comparisons

Heterocyclic Core Variations :

- The 1,2,4-oxadiazole core (as in the target compound) offers greater metabolic stability compared to 1,3,4-oxadiazole due to reduced susceptibility to enzymatic cleavage .

- Triazole analogs (e.g., 1,2,4-triazole) exhibit stronger hydrogen-bonding capacity, which can enhance receptor binding but may reduce membrane permeability .

Substituent Effects :

- Piperidine vs. Pyrrolidine : The 6-membered piperidine ring (target compound) provides greater conformational flexibility and lower basicity (pKa ~10.5) compared to the 5-membered pyrrolidine (pKa ~11.5), influencing solubility and blood-brain barrier penetration .

- Pyridine vs. Piperidine : Pyridine-containing analogs (e.g., 5-(pyridin-3-yl)-triazole) exhibit aromatic π-stacking interactions, making them suitable for targeting enzymes with hydrophobic pockets, whereas piperidine derivatives may favor GPCR interactions .

Triazole derivatives (e.g., 4H-1,2,4-triazol-3-amine) are synthesized via condensation of hydrazides with isothioureas, achieving higher yields (up to 40%) but requiring harsh alkaline conditions .

Biological Performance: Triazole derivatives (e.g., Compounds IIe, Ib) show notable cytokinin activity in plant growth regulation, while oxadiazoles are prioritized for antimicrobial applications . No direct toxicity data are available for the target compound, but related oxadiazoles generally exhibit low acute toxicity (LD50 > 500 mg/kg in rodents) .

Biological Activity

N,N-Dimethyl-5-(piperidin-2-yl)-1,2,4-oxadiazol-3-amine (CAS No. 1597268-45-5) is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Molecular Formula: C₉H₁₆N₄O

Molecular Weight: 196.25 g/mol

CAS Number: 1597268-45-5

The compound features a piperidine ring and an oxadiazole moiety, which are known for their biological significance. The oxadiazole derivatives have been widely explored in medicinal chemistry due to their potential in treating various diseases, including cancer.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The following table summarizes key findings from various studies regarding its cytotoxic effects against different cancer cell lines.

| Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|

| HEPG2 (liver cancer) | 1.18 ± 0.14 | |

| MCF7 (breast cancer) | 0.67 | |

| SW1116 (colon cancer) | 0.80 | |

| BGC823 (gastric cancer) | 0.87 | |

| PC-3 (prostate cancer) | 0.275 | |

| HCT116 (colon cancer) | 0.420 |

These results indicate that this compound exhibits potent anticancer activity across multiple cell lines, suggesting its potential as a lead compound in cancer therapeutics.

The mechanisms by which this compound exerts its anticancer effects are still under investigation. However, studies have suggested several pathways:

- Inhibition of Kinases: Some derivatives of oxadiazole compounds have shown significant inhibition of various kinases involved in cancer progression, including Axl kinase .

- Induction of Apoptosis: Compounds in this class may induce apoptosis in cancer cells by activating intrinsic pathways that lead to cell death.

- Cell Cycle Arrest: Research indicates that these compounds can cause cell cycle arrest at different phases, thus preventing the proliferation of cancer cells.

Study on Anticancer Activity

A study published in MDPI evaluated a series of oxadiazole derivatives for their anticancer activity against a panel of human tumor cell lines. The study found that the compound exhibited significant cytotoxicity with IC₅₀ values lower than established chemotherapeutics like doxorubicin .

Structure–Activity Relationship

A detailed structure–activity relationship (SAR) analysis revealed that modifications to the piperidine and oxadiazole rings could enhance biological activity. For instance, substituents on the piperidine nitrogen were found to influence binding affinity and cytotoxicity against specific cancer types .

Q & A

Q. What advanced techniques elucidate the compound’s electronic properties for material science applications?

- Methodological Answer : Conduct cyclic voltammetry to determine redox potentials. UV-Vis/NIR spectroscopy assesses π→π* transitions. DFT calculations (B3LYP/6-31G*) model HOMO-LUMO gaps and charge distribution .

Data Presentation Example

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.